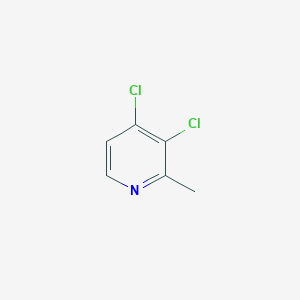

3,4-Dichloro-2-methylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTIAZVXWYFNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620154 | |

| Record name | 3,4-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103949-58-2 | |

| Record name | 3,4-Dichloro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichloro-2-methylpyridine CAS number

An In-depth Technical Guide to 3,4-Dichloro-2-methylpyridine

CAS Number: 103949-58-2

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS Number 103949-58-2. As a substituted pyridine, this compound is a valuable intermediate in synthetic organic chemistry. Pyridine scaffolds are central to the development of a vast array of biologically active molecules, and the specific substitution pattern of this compound—featuring two chlorine atoms and a methyl group—offers a unique combination of reactivity and structural properties.[1][2] This document delineates its physicochemical characteristics, explores its synthetic pathways, analyzes its chemical reactivity, discusses its applications in research and development, and provides rigorous safety and handling protocols. The content herein is synthesized from authoritative sources to ensure technical accuracy and practical utility for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the Dichlorinated Pyridine Scaffold

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[3] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates by facilitating interactions with biological receptors.[3] The introduction of halogen substituents, particularly chlorine, onto the pyridine ring profoundly alters its electronic properties and metabolic stability. Dichlorinated pyridines, such as this compound, serve as versatile building blocks, enabling the construction of complex molecular architectures for novel agrochemicals and pharmaceuticals.[4] The strategic placement of chloro- and methyl- groups on the pyridine core dictates the regioselectivity of subsequent chemical transformations, making this compound a key intermediate for targeted synthesis.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 103949-58-2 | [5][6][7][8][9] |

| Molecular Formula | C₆H₅Cl₂N | [5][6][8][9] |

| Molecular Weight | 162.02 g/mol | [5][8][9] |

| IUPAC Name | This compound | [8] |

| Synonyms | 3,4-Dichloro-2-picoline | [9] |

| Boiling Point | 194.7°C at 760 mmHg (Predicted) | [9] |

| Density | 1.319 g/cm³ (Predicted) | [9] |

| SMILES | CC1=NC=CC(=C1Cl)Cl | [5][8] |

| InChIKey | RKTIAZVXWYFNJG-UHFFFAOYSA-N | [5][8] |

Synthesis and Mechanistic Considerations

The synthesis of substituted chloropyridines often involves multi-step sequences, starting from more common pyridine precursors. While specific, detailed public-domain synthesis for this compound is not extensively documented, established methodologies for analogous compounds provide a logical framework. A common approach involves the chlorination of a corresponding pyridine-N-oxide intermediate.

A plausible synthetic pathway could be conceptualized as follows:

-

Oxidation: 2-methyl-4-chloropyridine is oxidized to its N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution and directs chlorination.

-

Chlorination: The N-oxide is then subjected to chlorination. The reaction conditions must be carefully controlled to achieve the desired regioselectivity at the 3-position.

-

Deoxygenation: The N-oxide is subsequently reduced to afford the final this compound product.

A reference for the synthesis of a related compound is found in the Journal of Medicinal Chemistry, indicating its relevance in pharmaceutical research.[5]

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its substituents:

-

Pyridine Nitrogen: The nitrogen atom is basic and can be protonated or act as a nucleophile, though its basicity is reduced by the electron-withdrawing chlorine atoms.

-

Chlorine Atoms: The chlorine atoms at the 3- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity at these positions can be modulated by the reaction conditions and the nature of the nucleophile. Frontier molecular orbital analysis of similar chloropyridines suggests that the LUMO+1 orbital can be crucial in determining the site of nucleophilic attack.[10]

-

Methyl Group: The methyl group at the 2-position can undergo reactions such as oxidation or deprotonation to form an anion, which can then react with electrophiles.

This substitution pattern makes the molecule an excellent substrate for regioselective functionalization. For instance, it can serve as a precursor in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern drug discovery. The generation of pyridyne intermediates from dichloropyridines also offers a powerful, albeit less common, method for regioselective difunctionalization.[11]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate for research and development purposes and is not intended for diagnostic or therapeutic use in its pure form.[7][9] Its value lies in its role as a scaffold for building more complex molecules with potential biological activity.

-

Pharmaceutical Synthesis: Substituted pyridines are integral to drugs with a wide range of activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][4] This compound provides a ready-made, functionalized core for medicinal chemists to elaborate upon, exploring structure-activity relationships (SAR) in drug discovery programs.

-

Agrochemical Development: Similar chlorinated pyridine structures are key components in the synthesis of modern herbicides and fungicides.[4] The specific substitution pattern can be leveraged to develop new crop protection agents.

-

Organic Synthesis: It serves as a valuable starting material for creating diverse chemical compounds and libraries for high-throughput screening.[4]

Safety, Handling, and Disposal

As a laboratory chemical, this compound presents several hazards that necessitate strict safety protocols.

GHS Hazard Identification

According to GHS classification, this compound is associated with the following hazards[8]:

-

H302: Harmful if swallowed (Acute toxicity, oral).[8]

-

H315: Causes skin irritation (Skin corrosion/irritation).[8]

-

H318: Causes serious eye damage (Serious eye damage/eye irritation).[8]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[8]

Recommended Handling Protocol

A self-validating system for handling this compound involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and procedural discipline.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure an eyewash station and safety shower are immediately accessible.[12] Read and understand the Safety Data Sheet (SDS) thoroughly.

-

Engineering Controls: All manipulations (weighing, transferring, reacting) must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA 1910.133 or European Standard EN166.[12]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[12][13] Change gloves immediately if contamination occurs.

-

Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

-

-

Procedural Controls:

-

Emergency Response:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[13]

-

Caption: A systematic workflow for the safe handling of this compound.

Disposal

Chemical waste must be handled as hazardous. Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.[13] Do not empty into drains.

Conclusion

This compound (CAS: 103949-58-2) is a strategically substituted heterocyclic compound with significant potential as a building block in medicinal and agricultural chemistry. Its defined physicochemical properties, coupled with the versatile reactivity of its dichlorinated pyridine core, make it a valuable intermediate for the synthesis of novel, high-value molecules. Adherence to rigorous safety protocols is imperative when handling this compound to mitigate its associated health hazards. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

-

This compound - 103949-58-2, C6H5Cl2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). chemsynthesis.com. [Link]

-

3,4-Dichloro-2-methylpyridine (C007B-519276) - Cenmed Enterprises. cenmedenterprises.com. [Link]

-

This compound | C6H5Cl2N | CID 21922890 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

-

This compound (C6H5Cl2N) - PubChemLite. pubchemlite.com. [Link]

-

2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-28). inno-pharmchem.com. [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives - ResearchGate. (2015-09-29). researchgate.net. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. chemistry-methods.com. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. ncbi.nlm.nih.gov. [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. ncbi.nlm.nih.gov. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. cenmed.com [cenmed.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Dichloro-2-Picoline - Safety Data Sheet [chemicalbook.com]

- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-methylpyridine, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. Its specific substitution pattern influences its reactivity and makes it a versatile intermediate for the development of novel bioactive molecules. A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling researchers to optimize reaction conditions, develop robust purification protocols, and ensure safe handling and storage. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental data and established analytical methodologies.

Core Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These properties dictate its behavior in different environments and are critical for process design and optimization.

Molecular Structure and Identification

The foundational identity of this compound is established by its molecular structure and unique identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 103949-58-2 | |

| Molecular Formula | C₆H₅Cl₂N | |

| Molecular Weight | 162.02 g/mol | |

| Canonical SMILES | CC1=NC=CC(=C1Cl)Cl | |

| InChI Key | RKTIAZVXWYFNJG-UHFFFAOYSA-N |

Key Physical Properties

The physical state and thermal properties of this compound are essential for its handling, purification, and use in various reaction conditions.

| Property | Value | Source |

| Appearance | White crystals | |

| Melting Point | 89.214 °C | |

| Boiling Point | 194.717 °C at 760 mmHg | |

| Density | 1.319 g/cm³ | |

| Solubility | Information on solubility in specific organic solvents is not readily available in the searched literature. General principles suggest it would be soluble in a range of common organic solvents such as chlorinated solvents, ethers, and aromatic hydrocarbons. Experimental determination is recommended for specific applications. |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research. The following section outlines the standard experimental protocols for measuring the key physical constants of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range suggests high purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Rationale: A slow heating rate near the expected melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, the thermometer, and the heating block.

Boiling Point Determination

The boiling point is another key physical constant that can be used for identification and assessment of purity.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (a few drops) of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Rationale: This method is advantageous for small sample sizes. The principle relies on the point at which the vapor pressure of the liquid equals the external atmospheric pressure, which is the definition of the boiling point.

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the searched literature, this section outlines the expected spectral characteristics based on its structure and data from related compounds. Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached chlorine atoms and the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic ring and the methyl group.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the key physical properties of this compound. While some experimental data is available, further research is needed to fully characterize its solubility in a range of solvents and to obtain detailed experimental spectroscopic data. The provided protocols offer a solid foundation for researchers to determine these properties in their own laboratories. A comprehensive understanding of these physical characteristics is essential for the safe and effective application of this important synthetic intermediate in the advancement of pharmaceutical and agrochemical research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21922890, this compound. Retrieved January 8, 2026 from [Link].

-

ChemSynthesis (n.d.). This compound. Retrieved January 8, 2026 from [Link].

Sources

An In-depth Technical Guide to 3,4-Dichloro-2-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-2-methylpyridine, a halogenated derivative of picoline, is a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its unique substitution pattern on the pyridine ring imparts specific reactivity and properties that are leveraged in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering insights for its effective utilization in research and development.

Structural Formula and Physicochemical Properties

This compound, also known by its synonym 3,4-dichloro-2-picoline, possesses a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position.[2]

graph "Structural_Formula" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

}

Caption: Conceptual synthetic pathway to this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic effects of the substituents on the pyridine ring. The two electron-withdrawing chlorine atoms decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The methyl group at the 2-position can also influence reactivity through steric hindrance and by providing a site for radical reactions.

Functional group transformations of the chloro and methyl substituents are key to its utility as a synthetic intermediate. [3]For example, the chlorine atoms can be displaced by various nucleophiles, and the methyl group can undergo oxidation or halogenation to introduce further functionality.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

-

Aromatic Protons: The protons on the pyridine ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. Their splitting patterns will depend on the coupling with adjacent protons.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the range of δ 120-160 ppm. The carbons attached to the chlorine atoms will be significantly influenced by their electronegativity.

-

Methyl Carbon: The methyl carbon will appear at a higher field, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration ~3100-3000 C-H stretching (aromatic) ~2950-2850 C-H stretching (methyl) ~1600-1450 C=C and C=N stretching (pyridine ring) ~1450-1350 C-H bending (methyl) ~850-750 C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (161.0 g/mol , considering the most abundant isotopes of chlorine). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern.

-

Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of a chlorine atom, a methyl radical, or the entire chloromethyl side chain. [4]The fragmentation pattern provides valuable structural information.

[5]

Applications in Drug Development and Research

Pyridine derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic scaffold. [1]Halogenated pyridines, such as this compound, serve as versatile intermediates in the synthesis of more complex and biologically active molecules. [6]The chlorine atoms provide reactive handles for introducing other functional groups through nucleophilic substitution reactions, allowing for the construction of diverse molecular libraries for drug discovery screening.

While specific examples of blockbuster drugs derived directly from this compound are not prominently documented, its role as a building block in the synthesis of various research compounds is implied by its commercial availability and the general importance of dichlorinated pyridines in medicinal chemistry. [7]For instance, the related compound 3-amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS. [8]This highlights the potential of dichloromethylpyridine scaffolds in the development of therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.

[2]

GHS Hazard Statements:

[2]* H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its distinct structural features and reactivity allow for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective application in the development of new chemical entities. As research in medicinal chemistry continues to evolve, the importance of such functionalized heterocyclic intermediates is likely to grow.

References

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 6. nbinno.com [nbinno.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectral Data of 3,4-Dichloro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3,4-dichloro-2-methylpyridine (CAS RN: 103949-58-2), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its role in complex chemical transformations. This document offers an in-depth exploration of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral properties, grounded in established analytical principles.

While specific, experimentally-derived spectra for this compound are not widely available in public databases, this guide will present predicted data based on the analysis of structurally similar compounds. Furthermore, it will provide detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring scientific integrity and reproducibility.

Molecular Structure and Key Physicochemical Properties

This compound, also known as 3,4-dichloro-2-picoline, possesses a pyridine ring substituted with two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position.[3][4] This substitution pattern dictates its electronic and magnetic environment, which is directly reflected in its spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | [1][3][4][5] |

| Molecular Weight | 162.01 g/mol | [3][4][5] |

| CAS Number | 103949-58-2 | [1][3][4][5] |

| Appearance | Powder or liquid | [1] |

| Purity | ≥97% (typical) | [1] |

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the number of non-equivalent protons in the molecule. The electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring will cause the aromatic protons to appear in the downfield region of the spectrum. The methyl protons, being attached to the aromatic ring, will also be slightly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.2 - 8.4 | Doublet (d) | ~5.0 |

| H-6 | ~7.3 - 7.5 | Doublet (d) | ~5.0 |

| CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |

Disclaimer: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are adjacent to each other, leading to a doublet for each due to spin-spin coupling. Their downfield chemical shifts are a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.

-

Methyl Protons (CH₃): The methyl group protons are expected to appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbons directly bonded to the electronegative chlorine and nitrogen atoms are expected to be significantly deshielded and appear at higher chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~130 - 135 |

| C-4 | ~140 - 145 |

| C-5 | ~125 - 130 |

| C-6 | ~150 - 155 |

| CH₃ | ~20 - 25 |

Disclaimer: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Expert Insights on Structural Confirmation: The combination of ¹H and ¹³C NMR data provides a powerful tool for the unambiguous confirmation of the this compound structure. The number of signals, their chemical shifts, and the coupling patterns in the ¹H NMR spectrum, along with the distinct chemical shifts in the ¹³C NMR spectrum, create a unique spectral fingerprint for the molecule.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.[6]

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis using the signal from the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and elemental composition.

Expected Mass Spectrum of this compound

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[7][8]

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z | Relative Intensity |

| [M]⁺ (contains two ³⁵Cl) | 161 | 100% |

| [M+2]⁺ (contains one ³⁵Cl and one ³⁷Cl) | 163 | ~65% |

| [M+4]⁺ (contains two ³⁷Cl) | 165 | ~10% |

Expert Insights on Isotopic Patterns: The presence of this distinct M, M+2, and M+4 pattern is a strong indicator of a molecule containing two chlorine atoms.[9] The relative intensities of these peaks are a key diagnostic feature.

Experimental Protocol for Mass Spectrometry Data Acquisition

Diagram 3: GC-MS Analysis Workflow

Caption: Workflow for GC-MS sample analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

-

The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum of this compound

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the pyridine ring, the methyl group, and the carbon-chlorine bonds.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Methyl C-H | 2850 - 3000 | Stretching |

| C=C and C=N | 1400 - 1600 | Ring Stretching |

| C-Cl | 600 - 800 | Stretching |

Disclaimer: These are predicted values. Actual experimental values may vary.

Interpretation of Key Bands:

-

Aromatic C-H Stretch: The presence of bands in the 3000-3100 cm⁻¹ region is indicative of C-H bonds on the aromatic pyridine ring.

-

C=C and C=N Ring Stretching: The absorptions in the 1400-1600 cm⁻¹ range are characteristic of the stretching vibrations within the aromatic ring.

-

C-Cl Stretch: The strong absorption in the 600-800 cm⁻¹ region is a key indicator of the presence of carbon-chlorine bonds.[10]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogenous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound and detailed protocols for their acquisition. By leveraging the principles of NMR, MS, and IR spectroscopy, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical entity. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

-

Amadis Chemical Co., Ltd. This compound CAS NO.103949-58-2. Available from: [Link]

-

Optica Publishing Group. The Far Infrared Spectra of Monosubstituted Pyridines. Available from: [Link]

-

ACS Publications. Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Available from: [Link]

-

RSC Publishing. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available from: [Link]

-

SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ChemSynthesis. This compound. Available from: [Link]

-

ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available from: [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry? Available from: [Link]

-

Cenmed Enterprises. 3,4-Dichloro-2-methylpyridine (C007B-519276). Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

ResearchGate. Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives | Request PDF. Available from: [Link]

-

Canadian Journal of Chemistry. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]

-

Emory University. NMR Experiment Procedure. Available from: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Scribd. Experiment 1 Instructions | PDF | Nuclear Magnetic Resonance | Atomic. Available from: [Link]

-

PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

-

PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]

-

PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[10][11][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available from: [Link]

Sources

- 1. This compound, CasNo.103949-58-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. cenmed.com [cenmed.com]

- 6. emory.edu [emory.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. researchgate.net [researchgate.net]

- 10. OPG [opg.optica.org]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

1H NMR spectrum of 3,4-Dichloro-2-methylpyridine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dichloro-2-methylpyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of this compound, a substituted heterocyclic compound relevant in medicinal chemistry and materials science. We will deconstruct the spectrum by examining the fundamental principles of chemical shift, spin-spin coupling, and signal integration. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing not only the interpretation of the spectrum but also the causality behind the observed phenomena and the experimental protocols for reliable data acquisition.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all unique proton environments.

-

Structure: The molecule consists of a pyridine ring substituted with a methyl group at position 2 (C2) and two chlorine atoms at positions 3 (C3) and 4 (C4).

-

Proton Inventory: There are three distinct sets of protons:

-

Methyl Protons (-CH₃): Three equivalent protons of the methyl group attached to C2.

-

Aromatic Proton (H5): The single proton attached to C5.

-

Aromatic Proton (H6): The single proton attached to C6.

-

The protons at H5 and H6 are chemically non-equivalent due to their different proximities to the nitrogen atom and the chloro substituents. The three methyl protons are equivalent due to the free rotation around the C-C single bond. Therefore, we anticipate a total of three distinct signals in the ¹H NMR spectrum.

Deconstruction of the Predicted ¹H NMR Spectrum

The predicted spectrum is a composite of signals, each defined by its chemical shift (δ), integration value, and multiplicity (splitting pattern). These characteristics are dictated by the electronic environment and spatial relationships of the protons.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

-

Aromatic Protons (H5 and H6): Protons on a pyridine ring typically resonate in the δ 7.0-9.0 ppm region.[1]

-

H6: This proton is positioned alpha (α) to the electronegative nitrogen atom, which results in significant deshielding. This is the most powerful deshielding effect in the ring, placing this proton the furthest downfield. We predict its signal to appear in the range of δ 8.2 - 8.5 ppm .

-

H5: This proton is ortho to the strongly electron-withdrawing chlorine atom at C4 and meta to the chlorine at C3. These substituents will also cause a downfield shift. However, being beta (β) to the nitrogen, its intrinsic shift is less than H6. We predict its signal to appear in the range of δ 7.5 - 7.8 ppm .

-

-

Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring, which typically places its signal around δ 2.5 ppm.[2] The adjacent electron-withdrawing groups will cause a slight downfield shift. We predict a signal in the range of δ 2.6 - 2.8 ppm .

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents.[3] For this compound, the relative integration values for the signals will be:

-

H6 : H5 : -CH₃ = 1 : 1 : 3

This integration ratio is a critical tool for confirming signal assignments.

Multiplicity and Spin-Spin Coupling (J)

Signal multiplicity, or the splitting of a signal into multiple peaks, arises from the interaction of a proton with its non-equivalent neighbors on adjacent atoms (spin-spin coupling).[3][4] The number of peaks in a signal is described by the "n+1 rule," where 'n' is the number of neighboring, non-equivalent protons.

-

-CH₃ Signal: The methyl protons are attached to C2. The adjacent C3 has no protons. Therefore, n=0, and the signal will be a singlet (s) .

-

H5 Signal: The H5 proton has one neighbor: the H6 proton. Therefore, n=1, and the signal will be split into a doublet (d) .

-

H6 Signal: The H6 proton has one neighbor: the H5 proton. Therefore, n=1, and its signal will also be split into a doublet (d) .

The magnitude of the splitting, known as the coupling constant (J), is the distance between the peaks in a multiplet and is measured in Hertz (Hz). The coupling between H5 and H6 is an ortho-coupling (³J), which is expected to be in the range of 4.0 - 6.0 Hz . A key principle of coupling is that if proton A splits proton B, then proton B must split proton A with an identical coupling constant. Thus, the doublets for H5 and H6 will exhibit the same J value.

Data Summary

The predicted ¹H NMR parameters for this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 2.6 - 2.8 | 3H | Singlet (s) | N/A |

| H5 | 7.5 - 7.8 | 1H | Doublet (d) | ³J = 4.0 - 6.0 |

| H6 | 8.2 - 8.5 | 1H | Doublet (d) | ³J = 4.0 - 6.0 |

Experimental Protocol for Data Acquisition

Obtaining a high-quality, interpretable NMR spectrum requires meticulous sample preparation and appropriate spectrometer parameterization.

Sample Preparation

-

Analyte Preparation: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.[1]

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. Ensure the solution is clear and free of particulate matter.

Spectrometer Setup and Acquisition (400 MHz Example)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak linewidths.[1]

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse sequence (e.g., zg30).

-

Spectral Width (SW): Set to cover the expected chemical shift range, typically 0-10 ppm for routine organic molecules.

-

Number of Scans (NS): Dependent on sample concentration. Typically 8 or 16 scans are sufficient.

-

Relaxation Delay (D1): Set to 1.5-2.0 seconds to allow for adequate spin-lattice relaxation between pulses.[1]

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Structural Confirmation and Advanced Techniques

While 1D ¹H NMR is powerful, its assignments can be unequivocally confirmed using 2D NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A cross-peak would be observed between the signals for H5 and H6, providing definitive proof of their connectivity.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[1] It would be invaluable for confirming the overall structure. For instance, correlations would be expected from the methyl protons to C2 and C3, and from H5 to C3 and C4, validating the substitution pattern.

The logical workflow for spectral assignment is visualized below.

Caption: Logical workflow from molecular structure to predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how molecular structure dictates spectroscopic output. The spectrum is predicted to show three distinct signals: a singlet for the methyl group and two doublets in the aromatic region for H5 and H6. The downfield position of the aromatic protons is a direct consequence of the deshielding effects of the pyridine nitrogen and the two chloro substituents. By carefully analyzing the chemical shifts, integration, and coupling patterns, and by following robust experimental protocols, researchers can confidently use ¹H NMR to verify the identity and purity of this compound.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines. Technical Support Center.

- UCI Chemistry. (n.d.). 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.

- Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).

- Khan, A. (2021, May 16). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment [Video]. YouTube.

- University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).

Sources

Introduction: The Significance of ¹³C NMR in Heterocyclic Chemistry

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3,4-Dichloro-2-methylpyridine

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings, predictive methodologies, experimental protocols, and spectral interpretation pertinent to this specific halogenated and alkyl-substituted pyridine derivative.

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] In the realm of heterocyclic chemistry, and particularly for substituted pyridines, it provides invaluable information regarding the electronic environment of each carbon atom within the aromatic ring. The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions.

For a molecule like this compound, the interplay of the electronegative chloro substituents, the electron-donating methyl group, and the inherent electronic properties of the pyridine ring results in a unique ¹³C NMR spectrum. A thorough understanding of this spectrum is crucial for confirming the molecular structure, assessing purity, and gaining insights into the molecule's electronic properties.

Theoretical Framework and Predictive Analysis

Due to the absence of readily available experimental spectral data for this compound in public databases, a predictive approach based on established principles of NMR spectroscopy is a valid and instructive starting point. The chemical shifts of substituted aromatic and heteroaromatic compounds can be estimated with reasonable accuracy using additivity rules based on substituent chemical shifts (SCS).[2]

Substituent Effects on the Pyridine Ring

The ¹³C chemical shifts of the parent pyridine molecule in a common NMR solvent like CDCl₃ are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm. The introduction of substituents alters these values in a predictable manner:

-

Methyl Group (at C2): Generally, an alkyl group causes a downfield shift ( deshielding) at the carbon of substitution (ipso-effect) and an upfield shift (shielding) at the ortho and para positions.

-

Chloro Groups (at C3 and C4): Chlorine is an electronegative atom that exerts a significant deshielding effect on the ipso-carbon. Its effect on the other ring carbons is a combination of its electron-withdrawing inductive effect and its electron-donating resonance effect.

Predicted ¹³C Chemical Shifts for this compound

A precise prediction of the chemical shifts for this compound can be achieved using computational chemistry software or by applying empirical SCS data from similar substituted pyridines.[3][4][5][6] Based on general principles, a qualitative prediction can be made:

-

C2: Attached to a methyl group and adjacent to a chloro group and the nitrogen atom. This carbon is expected to be significantly downfield.

-

C3: Bonded to a chlorine atom and situated between two other substituted carbons. This carbon will experience a strong deshielding effect from the directly attached chlorine.

-

C4: Also bonded to a chlorine atom, and its chemical shift will be significantly downfield.

-

C5: This carbon is ortho to the C4-chloro group and meta to the C3-chloro and C2-methyl groups. Its chemical shift will be influenced by all three substituents.

-

C6: This carbon is meta to the C4-chloro group and para to the C2-methyl group. The proximity to the nitrogen atom will also have a significant deshielding effect.

-

Methyl Carbon: The methyl group carbon will appear in the typical aliphatic region, generally between 15-25 ppm.

The following table provides an estimated range for the ¹³C chemical shifts of this compound based on the analysis of substituent effects on the pyridine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 155 - 165 | Ipso-effect of methyl group and proximity to nitrogen. |

| C3 | 130 - 140 | Strong deshielding from attached chlorine. |

| C4 | 145 - 155 | Strong deshielding from attached chlorine. |

| C5 | 120 - 130 | Influenced by adjacent chloro group and other substituents. |

| C6 | 148 - 158 | Proximity to nitrogen and influence of substituents. |

| CH₃ | 18 - 25 | Typical range for a methyl group on an aromatic ring. |

Experimental Protocol for ¹³C NMR Acquisition

To obtain an experimental ¹³C NMR spectrum of this compound, a standardized and self-validating protocol should be followed.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds, including substituted pyridines.[7] Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.[8]

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Acquisition Time: Usually set to 1-2 seconds.

-

Number of Scans: This will depend on the sample concentration and the natural abundance of ¹³C (1.1%). A few hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Interpretation and Signal Assignment

The interpretation of the resulting ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the this compound molecule.

Workflow for Spectral Assignment

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR chemical shift prediction of pyridines [stenutz.eu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass spectrometry of 3,4-Dichloro-2-methylpyridine

An In-depth Technical Guide to the Mass Spectrometry of 3,4-Dichloro-2-methylpyridine

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₆H₅Cl₂N). As this compound is a substituted halogenated pyridine, its analysis by mass spectrometry presents distinct and identifiable features, primarily governed by the isotopic abundance of chlorine. This document outlines the foundational principles for its analysis, details a robust experimental workflow using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and offers a predictive interpretation of its mass spectrum. The causality behind methodological choices and the logic of fragmentation are explained to provide field-proven insights for unambiguous identification and characterization.

Introduction to this compound and the Role of Mass Spectrometry

This compound, also known as 3,4-dichloro-2-picoline, is a halogenated aromatic amine. Its chemical structure is foundational to a variety of more complex molecules in agrochemical and pharmaceutical research. Accurate and reliable identification is paramount for quality control, metabolite identification, and environmental monitoring.

Mass spectrometry is the definitive analytical technique for this purpose. When coupled with gas chromatography (GC-MS), it provides not only separation from complex matrices but also a unique fragmentation "fingerprint" that allows for confident structural elucidation.[1][2] This guide focuses on Electron Ionization (EI) as the ionization method of choice, due to its ability to generate reproducible and information-rich mass spectra that are suitable for library matching and detailed structural analysis.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | [5][6] |

| Average Molecular Weight | 162.02 g/mol | [6] |

| Monoisotopic Mass | 160.9799 Da | [5][7] |

| IUPAC Name | This compound | [5] |

| CAS Number | 103949-58-2 | [6][8] |

Core Principles: The Isotopic Signature of Dichlorination

The most powerful diagnostic feature in the mass spectrum of this compound is the isotopic pattern generated by its two chlorine atoms. Understanding this pattern is non-negotiable for correct interpretation.

-

Natural Isotopic Abundance: Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[9] This gives a relative abundance ratio of approximately 3:1.[9][10][11]

-

The M+2 Peak: A compound with one chlorine atom will exhibit a molecular ion peak (M) and an "M+2" peak, with an intensity ratio of roughly 3:1.[9][12]

-

The M, M+2, M+4 Pattern: For a molecule containing two chlorine atoms, like this compound, the statistics of isotopic combination result in three distinct peaks for the molecular ion cluster:

-

M Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

-

The theoretical relative intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1 .[10] This unmistakable pattern is a definitive indicator for the presence of two chlorine atoms in any detected ion.

Recommended Experimental Workflow: GC-EI-MS

For a volatile, thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the gold standard analytical method.[1][13] The gas chromatograph provides excellent separation from solvent and impurities, while the mass spectrometer provides definitive identification.

Caption: A typical GC-EI-MS experimental workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust and reproducible results.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 10-100 µg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Transfer to a 2 mL autosampler vial.

-

-

Gas Chromatography (GC) Conditions:

-

System: Agilent 7890 GC or equivalent.[14]

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column such as an Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal for separating aromatic compounds.[1]

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Justification: This temperature program ensures good peak shape for the analyte while allowing for the elution of less volatile contaminants. The DB-5ms column is robust and provides excellent resolution for a wide range of semi-volatile compounds.[2]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at the standard energy of 70 eV.[3]

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular ion and all expected fragments.

-

Solvent Delay: 3 minutes (to prevent the high concentration of solvent from saturating the detector).

-

Justification: 70 eV is the standard EI energy used to generate reproducible fragmentation patterns that can be compared against established libraries like the NIST Mass Spectral Library.[15][16]

-

Predictive Analysis of the Mass Spectrum

The Molecular Ion (M⁺˙) Cluster

The first and most crucial step is identifying the molecular ion cluster. Based on a monoisotopic mass of 160.98 Da, the cluster will be centered around m/z 161.

Table 2: Predicted Isotopic Cluster for the Molecular Ion [C₆H₅Cl₂N]⁺˙

| Ion | m/z (Nominal) | Isotopic Composition | Predicted Relative Intensity |

| M⁺˙ | 161 | C₆H₅³⁵Cl₂N | ~100% (base peak of cluster) |

| [M+2]⁺˙ | 163 | C₆H₅³⁵Cl³⁷ClN | ~65% |

| [M+4]⁺˙ | 165 | C₆H₅³⁷Cl₂N | ~10% |

Note: The actual relative intensities may vary slightly but will approximate the theoretical 9:6:1 ratio.

Key Fragmentation Pathways

Electron ionization is a high-energy ("hard") technique that will induce significant, predictable fragmentation.[4] The primary fragmentation events are driven by the loss of the most stable neutral radicals or molecules.

Sources

- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 3. rroij.com [rroij.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dichloro-2-Picoline - Safety Data Sheet [chemicalbook.com]

- 7. PubChemLite - this compound (C6H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 13. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]

- 15. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jcsp.org.pk [jcsp.org.pk]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 3,4-Dichloro-2-methylpyridine

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,4-Dichloro-2-methylpyridine (also known as 3,4-dichloro-2-picoline). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy and its practical application in elucidating the molecular structure of this halogenated pyridine derivative.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1] Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a change in the molecule's dipole moment.[1]

An IR spectrum is a plot of this absorption, typically with wavenumber (cm⁻¹) on the x-axis and the intensity of absorption (or transmittance) on the y-axis. This spectrum serves as a unique "molecular fingerprint," where specific absorption bands can be correlated to the presence of particular functional groups. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of the pyridine ring, the methyl group, and the carbon-chlorine bonds, as well as their relative positions on the aromatic ring, which influences the electronic environment and, consequently, the vibrational frequencies.

The analysis of this compound is particularly relevant in the fields of medicinal chemistry and materials science, where substituted pyridines are common structural motifs. A thorough understanding of its spectral features is crucial for quality control, reaction monitoring, and structural verification.

Predicted Infrared Spectrum of this compound: A Correlational Analysis

While an experimentally obtained spectrum for this compound is not publicly available in common databases, a detailed predictive analysis can be conducted based on the extensive knowledge of group frequencies for its constituent functional moieties.

The structure of this compound features:

-

A substituted pyridine ring.

-

Aromatic C-H bonds.

-

A methyl (-CH₃) group.

-

Two carbon-chlorine (C-Cl) bonds attached to the aromatic ring.

The vibrational modes of this molecule can be categorized into several key regions of the IR spectrum:

Aromatic and Methyl C-H Stretching Vibrations (3100-2850 cm⁻¹)

This region is characterized by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the distinction between aromatic (sp² C-H) and aliphatic (sp³ C-H) C-H stretches.

-

Aromatic =C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.[2] Specifically, for aromatic and heteroaromatic compounds, these peaks are typically found in the 3100-3000 cm⁻¹ range.[2] The presence of these absorptions is a strong indicator of the aromatic system.

-

Methyl -C-H Stretch: The methyl group attached to the pyridine ring will exhibit both symmetric and asymmetric stretching vibrations. These are anticipated in the 2905-3000 cm⁻¹ range for asymmetric stretches and 2860-2900 cm⁻¹ for symmetric stretches.[3]

Aromatic Ring Vibrations (1600-1400 cm⁻¹)

The pyridine ring itself gives rise to a series of characteristic absorption bands due to the stretching and contraction of all the bonds within the ring.[3] These C=C and C=N stretching vibrations typically result in multiple bands in the 1600-1400 cm⁻¹ region. For pyridine derivatives, these peaks can be found around 1600-1300 cm⁻¹.[3] The exact positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring.

Methyl Group Bending Vibrations (1470-1370 cm⁻¹)

The methyl group also undergoes bending (deformation) vibrations, which are useful for confirming its presence.

-

Asymmetric Bending: This is expected to appear around 1454-1482 cm⁻¹.[3]

-

Symmetric Bending (Umbrella Mode): This vibration typically gives rise to a band in the 1370-1390 cm⁻¹ range.

The Fingerprint Region and C-Cl Vibrations (Below 1300 cm⁻¹)

The region of the IR spectrum below 1300 cm⁻¹ is known as the fingerprint region. It contains a complex array of bands resulting from C-H in-plane and out-of-plane bending, C-C stretching, and C-Cl stretching vibrations. While complex, this region is unique to a particular molecule.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region.

-

C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds are expected to produce strong absorption bands in the fingerprint region. For chloro-substituted benzenes and pyridines, these C-Cl stretching modes are typically observed in the range of 850-550 cm⁻¹. The presence of two chlorine atoms may lead to multiple bands in this region.

Summary of Predicted IR Absorption Bands

The following table summarizes the predicted key IR absorption bands for this compound and their corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 3000 - 2850 | Methyl C-H Stretch (Asymmetric & Symmetric) | Medium |

| 1600 - 1400 | Aromatic Ring (C=C and C=N) Stretch | Medium to Strong |

| 1470 - 1450 | Methyl C-H Bend (Asymmetric) | Medium |

| 1390 - 1370 | Methyl C-H Bend (Symmetric) | Medium |

| Below 1300 | Fingerprint Region (C-H bends, C-C stretch) | Complex |

| 850 - 550 | C-Cl Stretch | Strong |

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the this compound sample (solid or liquid).

-

For Solid Samples (KBr Pellet Technique):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which exhibits a strong, broad absorption in the IR spectrum.

-

In an agate mortar, grind a small amount of the this compound sample to a fine powder.

-

Add the dried KBr in a ratio of approximately 100:1 (KBr:sample) and mix thoroughly with the pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

For Liquid Samples or Solutions (Salt Plates or ATR):

-

Salt Plates (NaCl or KBr): Place a drop of the neat liquid sample or a concentrated solution in a suitable solvent (e.g., CCl₄, which has minimal interference in many regions of the IR spectrum) between two polished salt plates.

-

Attenuated Total Reflectance (ATR): This is a modern and convenient technique. Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal.

-

Data Acquisition

-